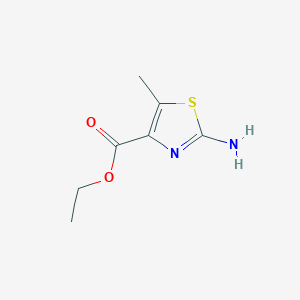

2-氨基-5-甲基噻唑-4-甲酸乙酯

描述

Ethyl 2-amino-5-methylthiazole-4-carboxylate is a derivative of the thiazole group . It is a substantial compound that has been synthesized using readily available materials .

Synthesis Analysis

This compound has been modified and synthesized using readily available materials . The structures of synthesized derivatives were confirmed by IR, 1H NMR, 13C NMR, and mass spectral techniques .Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-5-methylthiazole-4-carboxylate was confirmed by various techniques such as IR, 1H NMR, 13C NMR, and mass spectral techniques .Chemical Reactions Analysis

The compound has been modified and synthesized using readily available materials . The newly prepared compounds were studied for their antimicrobial activities against strains of bacteria and fungi .科学研究应用

抗菌活性

2-氨基-5-甲基噻唑-4-甲酸乙酯在抗菌活性领域显示出显着的潜力。Desai, Bhatt 和 Joshi (2019) 强调了其在合成对各种细菌和真菌菌株表现出抗菌特性的衍生物中的应用,表明其在开发新的抗菌剂中的作用 Desai, N., Bhatt, N., & Joshi, S. (2019). Synthetic Communications, 49, 1055-1066。同样,Wazalwar、Banpurkar 和 Perdih (2019) 从该化合物合成了噻唑基甲酰胺衍生物,表现出抗菌和抗真菌活性 Wazalwar, S. S., Banpurkar, A. R., & Perdih, F. (2019). Journal of Chemical Crystallography。

合成和改性技术

该化合物已用于各种合成和改性工艺中。例如,孟等人 (2014) 描述了一种一步合成该化合物衍生物的方法,证明了其在化学合成中的多功能性 Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2014). Green Chemistry Letters and Reviews, 7, 46-49。此外,Dovlatyan 等人 (2004) 探索了其酰化和随后转化为各种衍生物的过程,进一步强调了其在化学反应中的适应性 Dovlatyan, V. V., Eliazyan, K. A., Pivazyan, V. A., Kazaryan, É. A., & Engoyan, A. P. (2004). Chemistry of Heterocyclic Compounds, 40, 84-89。

荧光探针开发

在分析化学和诊断领域,该化合物已被用于开发荧光探针。Na 等人 (2016) 使用该化合物的衍生物合成了一个比例荧光探针,用于检测半胱氨酸和同型半胱氨酸,表明其在医学诊断中的潜力 Na, R., Zhu, M., Fan, S., Wang, Z., Wu, X., Tang, J., Liu, J., Wang, Y., & Hua, R. (2016). Molecules, 21。

其他应用

该化合物的潜力还延伸到其他领域。Mruthyunjayaswamy 和 Basavarajaiah (2009) 研究了其转化为具有抗菌活性的新型氨基甲酸酯化合物 Mruthyunjayaswamy, B., & Basavarajaiah, S. (2009). ChemInform。此外,Boy 和 Guernon (2005) 将其用于合成 2-氨基乙基-5-羧乙氧基噻唑,展示了其在生产各种化学实体中的应用 Boy, K. M., & Guernon, J. (2005). Tetrahedron Letters, 46, 2251-2252。

安全和危害

作用机制

Target of Action

Ethyl 2-amino-5-methylthiazole-4-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research It’s known that the compound has been used in the synthesis of 2,4,5-trisubstituted thiazoles as antituberculosis agents effective against drug-resistant tuberculosis .

Mode of Action

It’s known that 2-aminothiazoles, a class of compounds to which it belongs, are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .

Biochemical Pathways

It’s known that 2-aminothiazoles have diverse therapeutic roles, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

It’s known that the compound has high gastrointestinal absorption , which suggests that it may have good bioavailability.

Result of Action

It’s known that 2-aminothiazoles have diverse therapeutic roles, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

It’s known that the compound is a solid at room temperature , suggesting that it may be stable under a variety of environmental conditions.

属性

IUPAC Name |

ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-3-11-6(10)5-4(2)12-7(8)9-5/h3H2,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGUPAFUVGHOQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Ethyl 2-amino-5-methylthiazole-4-carboxylate in the synthesis of DNA minor groove binding analogs?

A: Ethyl 2-amino-5-methylthiazole-4-carboxylate serves as a crucial starting material in the synthesis of Methia-Nt, a potential DNA minor groove ligand. [] The compound's structure, containing a thiazole ring, allows for its incorporation into the peptide backbone of Methia-Nt. This incorporation is designed to mimic the structure and binding properties of naturally occurring DNA minor groove binders like Netropsin and Distamycin-A. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9λ6,18λ6-dithiapentacyclo[9.7.0.02,10.03,8.012,17]octadeca-3,5,7,12,14,16-hexaene 9,9,18,18-tetraoxide](/img/structure/B372192.png)

![3-(Pyrrolidin-1-yl)benzo[b]thiophene 1,1-dioxide](/img/structure/B372197.png)

![1,10-bis(benzenesulfonyl)pentacyclo[9.7.0.02,10.03,8.012,17]octadeca-3,5,7,12,14,16-hexaene](/img/structure/B372198.png)

![5-Nitrobenzo[b]thiophen-3(2H)-one 1,1-Dioxide](/img/structure/B372199.png)

![[1-Phenyl-2-(phenylsulfonyl)vinyl]benzene](/img/structure/B372202.png)

![1-Chloro-2-[(4-chlorophenyl)sulfonyl]indane](/img/structure/B372203.png)

![allyl 1-(acetyloxy)-1-methyl-3-oxo-1,8b-dihydro-2H-cyclobuta[c]chromene-2a(3H)-carboxylate](/img/structure/B372210.png)